molecular formula C12H16F3N B13597830 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B13597830
M. Wt: 231.26 g/mol
InChI Key: OJMBBLZPFAEXSA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2,2-dimethylpropanal in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group.

    Trifluoromethylphenyl derivatives: Compounds with similar structural motifs used in pharmaceuticals and agrochemicals.

Uniqueness

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific combination of a trifluoromethyl group and a propan-1-amine structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C12H16F3N/c1-11(2,8-16)7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,7-8,16H2,1-2H3

InChI Key

OJMBBLZPFAEXSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)CN

Origin of Product

United States

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